molecular formula C18H14N4O2S B2935659 N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide CAS No. 953240-67-0

N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide

Número de catálogo: B2935659
Número CAS: 953240-67-0
Peso molecular: 350.4
Clave InChI: FLRHBLRKGRKUIZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide is a heterocyclic compound featuring a fused imidazo[1,2-b]pyridazine core substituted with a methoxy group at position 4. This core is linked to a phenyl ring at position 3, which is further functionalized with a thiophene-2-carboxamide moiety.

The methoxy group at position 6 may enhance solubility and metabolic stability compared to nonpolar substituents, while the thiophene carboxamide could contribute to hydrogen bonding interactions with biological targets. However, its exact mechanism of action and therapeutic applications remain underexplored in publicly available literature.

Propiedades

IUPAC Name

N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S/c1-24-17-8-7-16-20-14(11-22(16)21-17)12-4-2-5-13(10-12)19-18(23)15-6-3-9-25-15/h2-11H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRHBLRKGRKUIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Actividad Biológica

N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structural arrangement, combining an imidazo[1,2-b]pyridazine moiety with a thiophene ring and a carboxamide functional group. This combination enhances its solubility and interaction with biological targets.

Property Value
Molecular FormulaC₁₈H₁₈N₄O₂S
Molecular Weight358.43 g/mol
CAS Number955780-47-9
Melting PointNot available
SolubilitySoluble in DMSO

The biological activity of N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide is believed to involve its interaction with specific enzymes and receptors. The imidazo[1,2-b]pyridazine core may bind to active sites of enzymes, inhibiting their activity and modulating cellular pathways involved in signal transduction.

Antimicrobial Activity

Research indicates that compounds similar to N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide exhibit significant antimicrobial properties:

  • Anti-tubercular Activity : Derivatives have shown potent activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC90) ranging from 0.63 to 1.26 mM .
  • Broad-spectrum Antimicrobial Potential : Related compounds have demonstrated effectiveness against various pathogens, suggesting a broad-spectrum antimicrobial potential .

Anti-cancer Activity

Several studies have highlighted the anti-cancer properties of compounds containing the imidazo[1,2-b]pyridazine structure:

  • Cell Line Studies : In vitro studies have shown that these compounds can inhibit the proliferation of cancer cell lines such as HepG-2 (liver carcinoma), with activities comparable to standard antiproliferative agents like doxorubicin .
  • Mechanisms of Action : The presence of specific functional groups enhances cytotoxicity by promoting apoptosis in cancer cells through various pathways .

Case Studies

  • Study on Mycobacterial Inhibition : A study evaluated the anti-mycobacterial activity of synthesized imidazo[1,2-b]pyridazine derivatives, including N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide. Results indicated significant inhibition of Mycobacterium tuberculosis growth at low concentrations .
  • Cytotoxicity Assay : Another investigation assessed the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell viability, supporting its potential as an anti-cancer agent .

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycle Substituents Reported Activity/Properties
N-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide Imidazo[1,2-b]pyridazine 6-methoxy, 3-phenyl-thiophene-2-carboxamide Limited data; inferred kinase inhibition
(E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine Imidazo[1,2-a]pyrimidine 2-phenyl, N-(thiophen-2-ylmethylene) Quantum chemical stability; Schiff base
Ponatinib precursor (6-chloro-3-aminopyridazine) Pyridazine 6-chloro, 3-amino Intermediate for Bcr-Abl kinase inhibitors

Key Differences and Implications

Core Heterocycle: The target compound’s imidazo[1,2-b]pyridazine core differs from the imidazo[1,2-a]pyrimidine in . Compared to the pyridazine in , the fused imidazole ring in the target compound introduces additional rigidity and aromaticity, which may improve target selectivity.

Substituent Effects :

  • The 6-methoxy group in the target compound contrasts with the 6-chloro substituent in ponatinib precursors . Methoxy groups generally enhance solubility and reduce metabolic degradation compared to chloro substituents, which are more electron-withdrawing and may improve potency but increase toxicity.
  • The thiophene-2-carboxamide moiety in the target compound differs from the Schiff base (imine) in . Carboxamides are more stable under physiological conditions and better suited for oral bioavailability.

Synthetic Accessibility :

  • The target compound’s synthesis likely requires multi-step functionalization of the imidazo[1,2-b]pyridazine core, akin to the 9-step synthesis of ponatinib . However, the methoxy group’s introduction may necessitate milder conditions compared to halogenation.

Q & A

Q. What are the common synthetic routes for preparing N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide, and what challenges arise in regioselectivity?

Answer: The synthesis typically involves multi-step reactions, including:

  • Imidazo[1,2-b]pyridazine core formation : Cyclization of precursors like aminopyridazines with carbonyl reagents under acidic/basic conditions .
  • Thiophene-2-carboxamide coupling : Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling to attach the thiophene moiety to the phenyl group .
  • Methoxy group introduction : Methylation of hydroxyl intermediates using iodomethane or dimethyl sulfate.

Q. Challenges :

  • Regioselectivity in imidazo[1,2-b]pyridazine cyclization (e.g., avoiding competing [1,2-a] isomers) .
  • Purification of intermediates due to low solubility in common solvents .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

Answer:

  • 1H/13C NMR : Assign peaks using 2D experiments (e.g., HSQC, HMBC) to resolve overlapping signals from imidazo[1,2-b]pyridazine and thiophene protons .
  • IR Spectroscopy : Confirm carboxamide (C=O at ~1650 cm⁻¹) and methoxy (C-O at ~1250 cm⁻¹) groups .
  • HRMS : Validate molecular weight (e.g., calculated for C₂₀H₁₆N₄O₂S: 376.10 g/mol) .

Q. Data Contradictions :

  • Discrepancies in melting points (e.g., 160–162°C vs. 180–182°C for analogs) may arise from polymorphism; DSC/XRD analysis is recommended .

Q. What in vitro assays are used to evaluate the biological activity of this compound, and how are false positives mitigated?

Answer:

  • Kinase inhibition assays : Screen against BTK, NEK2, or other targets using ADP-Glo™ or fluorescence polarization .
  • Cytotoxicity profiling : Use MTT assays with negative controls (e.g., DMSO-only wells) to exclude solvent artifacts .

Q. Mitigation Strategies :

  • Counter-screen against off-target kinases (e.g., EGFR, VEGFR) to confirm selectivity .
  • Validate hits with orthogonal methods (e.g., SPR for binding affinity) .

Advanced Research Questions

Q. How does the substitution pattern on the imidazo[1,2-b]pyridazine ring influence potency and pharmacokinetic properties?

Answer:

  • Methoxy position : 6-Methoxy enhances metabolic stability by reducing CYP450-mediated oxidation compared to 5-methoxy analogs .
  • Phenyl substituents : Electron-withdrawing groups (e.g., fluoro) improve membrane permeability (logP <3) but may reduce solubility .

Q. SAR Studies :

  • Replace methoxy with ethoxy or cyclopropoxy to balance lipophilicity and clearance .
  • Test N-methylation of the carboxamide to reduce plasma protein binding .

Q. What crystallographic data exist for this compound, and how does polymorphism affect formulation development?

Answer:

  • Crystalline forms : Patent EP4363420 describes a monoclinic P2₁/c space group with hydrogen-bonded dimers stabilizing the lattice .
  • Polymorphism : Hydrate forms (e.g., hemihydrate) exhibit reduced bioavailability; DSC/TGA identifies stable anhydrous forms .

Q. Formulation Impact :

  • Amorphous dispersions with HPMCAS improve dissolution rates but require stability testing under accelerated humidity .

Q. What computational methods predict the binding mode of this compound to kinase targets like BTK?

Answer:

  • Docking studies : Use Glide or AutoDock Vina with BTK crystal structures (PDB: 5P9J) to identify key interactions (e.g., hinge region H-bonds) .
  • MD simulations : Analyze residence time and conformational changes in the DFG-out conformation .

Q. Validation :

  • Compare computational results with mutagenesis data (e.g., C481S BTK mutant resistance) .

Q. How are in vivo pharmacokinetic parameters optimized for this compound, particularly regarding CNS penetration?

Answer:

  • LogD adjustments : Reduce logD from 2.5 to <2 via polar substituents (e.g., pyridyl) to enhance BBB permeability .
  • Prodrug strategies : Esterify the carboxamide to improve oral bioavailability (e.g., ethyl ester prodrugs) .

Q. In Vivo Models :

  • Use P-glycoprotein knockout mice to assess unbound brain-to-plasma ratios .

Q. What analytical methods are recommended for stability testing under ICH guidelines?

Answer:

  • Forced degradation : Expose to oxidative (H₂O₂), acidic (0.1N HCl), and photolytic (ICH Q1B) conditions .
  • HPLC-MS : Monitor degradation products (e.g., demethylation of methoxy group) .

Q. Stability Data :

  • t₁/₂ in plasma: >6 hours (human liver microsomes) suggests suitability for QD dosing .

Q. Data Contradiction and Reproducibility

Q. How are discrepancies in reported IC₅₀ values resolved across different assay platforms?

Answer:

  • Normalization : Express IC₅₀ relative to a common reference inhibitor (e.g., staurosporine) .
  • Assay conditions : Control ATP concentrations (e.g., 1 mM vs. 10 μM) to account for competition .

Q. Case Study :

  • BTK IC₅₀ of 10 nM (ADP-Glo™) vs. 50 nM (fluorescence polarization) due to signal interference from thiophene autofluorescence .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.